molecular formula C15H23N3O6 B601167 Capecitabine Impurity 3 (Defluoro Capecitabine) CAS No. 216450-02-1

Capecitabine Impurity 3 (Defluoro Capecitabine)

カタログ番号 B601167
CAS番号: 216450-02-1
分子量: 341.37
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

an impurity in Capecitabine

科学的研究の応用

Pharmacokinetics and Metabolism

  • Pharmacokinetic Profile : Studies have shown that capecitabine is rapidly and extensively absorbed from the gastrointestinal tract, exhibiting a relatively short elimination half-life (Reigner et al., 2001). This pharmacokinetic profile is important for understanding how capecitabine impurities might behave in the body.
  • Metabolic Activation : Capecitabine undergoes a three-step enzymatic conversion in the body to become active. The conversion process is facilitated by enzymes that are more concentrated in tumor tissues than in normal tissues (Miwa et al., 1998). The presence of impurities like Defluoro Capecitabine could potentially affect this activation process.

Impurity Profiling

  • Impurity Identification : A study identified impurities in capecitabine, including intermediates in its synthesis process. These impurities were characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Hiriyanna & Basavaiah, 2008). Understanding the nature of these impurities, including Defluoro Capecitabine, is crucial for the quality control of the drug.

Toxicological Aspects

  • Cardiomyocyte Cytotoxicity : A study comparing the cytotoxic effects of 5-FU and its prodrug capecitabine on cardiomyocytes revealed that both drugs cause oxidative stress, mitochondrial dysfunction, and activation of caspase-3, leading to cell death (Eskandari et al., 2015). The presence of impurities like Defluoro Capecitabine could potentially influence these toxicological effects.

Renal Impairment and Drug Processing

  • Influence of Renal Impairment : Research has indicated that renal impairment affects the pharmacokinetics of capecitabine and its metabolites. In patients with renal impairment, there was an increase in systemic exposure to certain metabolites (Poole et al., 2002). The presence of impurities like Defluoro Capecitabine in patients with varying renal function could have different pharmacokinetic implications.

Analytical Techniques for Impurity Detection

  • Quantification of Impurities : Advanced techniques like reverse-phase HPLC have been utilized for the quantification of impurities in capecitabine, including genotoxic impurities like Dimethyl sulfate (Kumar et al., 2022). Such techniques could be adapted for the analysis of Defluoro Capecitabine.

特性

CAS番号

216450-02-1

分子式

C15H23N3O6

分子量

341.37

IUPAC名

pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H23N3O6/c1-3-4-5-8-23-15(22)17-10-6-7-18(14(21)16-10)13-12(20)11(19)9(2)24-13/h6-7,9,11-13,19-20H,3-5,8H2,1-2H3,(H,16,17,21,22)/t9-,11-,12-,13-/m1/s1

SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)C)O)O

純度

> 95%

数量

Milligrams-Grams

同義語

5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。